Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Vue d'ensemble

Description

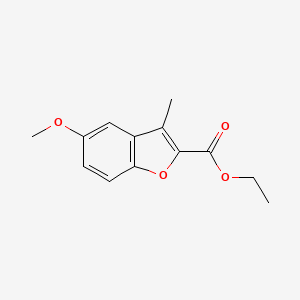

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzofuran precursor.

Esterification: The carboxylic acid group at the 2-position is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.

Methylation: The methyl group at the 3-position is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and corresponding reduced esters.

Substitution: Halogenated or nitrated benzofuran derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various functional modifications, making it valuable in creating more complex molecules. Key applications include:

- Building Block for Derivatives : The compound can be transformed into other benzofuran derivatives through various chemical reactions such as alkylation, acylation, and oxidation.

- Reagent in Chemical Reactions : It participates in reactions that form new carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The pharmacological properties of this compound have been a focal point of research. Its potential applications in medicinal chemistry include:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria . Such activity positions it as a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly targeting oxidoreductases involved in metabolic pathways. This inhibition could lead to therapeutic applications in treating metabolic disorders .

Biological Research

Research into the biological effects of this compound has revealed significant insights into its mechanism of action:

- Biochemical Interactions : The compound interacts with various biological targets, influencing enzymatic activities and potentially altering metabolic pathways . This makes it a valuable tool for studying biochemical processes.

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

| Study | Findings |

|---|---|

| Synthesis and Antimicrobial Evaluation | Reported antimicrobial activity against selected pathogens, suggesting potential for drug development. |

| Biological Evaluation | Discussed the bioactivity of benzofuran derivatives, highlighting the importance of structural modifications for enhancing efficacy. |

Mécanisme D'action

The mechanism of action of ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:

Similar Compounds: Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, 5-methoxy-3-methylbenzofuran-2-carboxylic acid, and 5-methoxy-3-methylbenzofuran.

Uniqueness: The specific substitution pattern of this compound imparts unique chemical properties, making it valuable for targeted research applications.

Activité Biologique

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical formula and structure:

- Molecular Formula : C₁₃H₁₄O₄

- Molecular Weight : 234.254 g/mol

The compound features a benzofuran core with methoxy and ethyl functional groups, influencing its reactivity and biological interactions .

This compound exhibits its biological effects primarily through interaction with various biochemical pathways. Studies indicate that benzofuran derivatives can modulate several cellular processes, including:

- Enzyme Inhibition : The compound acts as an inhibitor of specific oxidoreductases, which are crucial in metabolic pathways. This inhibition can have therapeutic implications in metabolic disorders .

- Antioxidant Activity : Some derivatives have shown pro-oxidative effects, increasing reactive oxygen species (ROS) levels in cancer cells, which can lead to apoptosis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. A comparative study revealed that certain benzofuran derivatives exhibited antiproliferative activity significantly higher than standard chemotherapeutics like Combretastatin-A4 (CA-4). For instance, compounds with similar structures showed IC₅₀ values ranging from 0.06 to 0.17 µM against specific cancer lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. Here are some key findings:

| Study | Biological Activity | Cell Lines Tested | IC₅₀ Values (µM) |

|---|---|---|---|

| Study A | Anticancer | A549, ME-180 | 0.06 - 0.17 |

| Study B | Antimicrobial | Staphylococcus aureus | Effective |

| Study C | Enzyme inhibition | Various | Not specified |

Case Study Example

In one case study, researchers synthesized a series of benzofuran derivatives including this compound and tested their cytotoxicity on human cancer cells. The results indicated that modifications in the benzofuran structure significantly affected their antiproliferative properties, with certain derivatives showing up to tenfold increases in potency compared to standard treatments .

Propriétés

IUPAC Name |

ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)10-7-9(15-3)5-6-11(10)17-12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAETWRKPSJXAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368002 | |

| Record name | Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3710-50-7 | |

| Record name | Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.